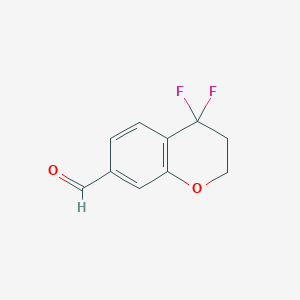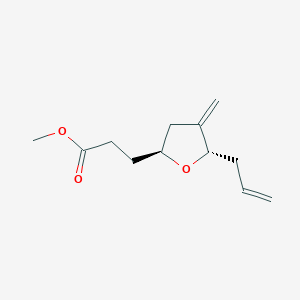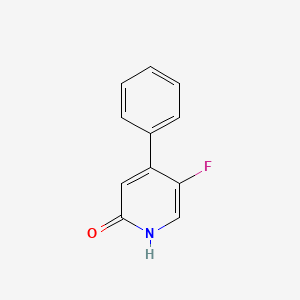![molecular formula C14H23NO4 B13053047 Tert-butyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate CAS No. 2028341-97-9](/img/structure/B13053047.png)
Tert-butyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-formyl-8-oxa-2-azaspiro[45]decane-2-carboxylate is a spiro compound characterized by its unique bicyclic structure, which includes a spiro linkage between two rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by a series of alkylation and heterocyclization steps . The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the formation of the spiro linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines or alcohols under basic conditions
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate has several applications in scientific research:
Biology: Investigated for its potential as a scaffold in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique structural properties.
Wirkmechanismus
The mechanism of action of tert-butyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of the vanin-1 enzyme, which plays a role in metabolism and inflammation . The compound’s spiro structure provides rigidity, which can enhance its binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 3-[4-(aminocarbonyl)-1-piperidinyl]-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
Tert-butyl 4-formyl-8-oxa-2-azaspiro[45]decane-2-carboxylate is unique due to its formyl group, which provides additional reactivity compared to similar compounds
Eigenschaften
CAS-Nummer |
2028341-97-9 |
|---|---|
Molekularformel |
C14H23NO4 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
tert-butyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-8-11(9-16)14(10-15)4-6-18-7-5-14/h9,11H,4-8,10H2,1-3H3 |
InChI-Schlüssel |
KMJKASZDLMFSHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCOCC2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-YL)acetic acid](/img/structure/B13052975.png)
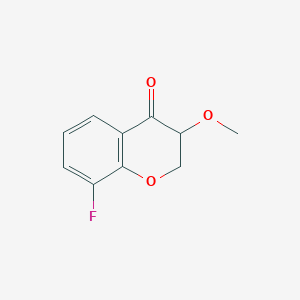
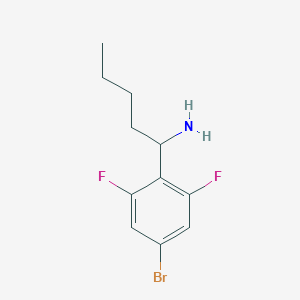
![Ethyl (S)-2-ethoxy-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate](/img/structure/B13052989.png)

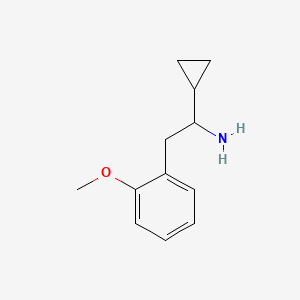

![Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-D][1,4]diazepine-3-carboxylate hcl](/img/structure/B13053007.png)
![(R)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hcl](/img/structure/B13053010.png)
